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Compound Name: 4-Methoxysalicylamide

CAS No.: 6745-77-3

Cat. No.: B1587758

Get Quote

Executive Summary
4-Methoxysalicylamide (2-hydroxy-4-methoxybenzamide; 4-MSA) is a bioactive benzamide

scaffold characterized by a dual-function pharmacophore: a phenolic hydroxyl group ortho to a

primary amide, and a methoxy substitution at the para position relative to the amide.[1][2] While

often utilized as a precursor in the synthesis of complex pharmaceuticals (e.g., substituted

benzamides, niclosamide analogs), 4-MSA exhibits distinct intrinsic biological activity.

Its primary mechanism of action is the inhibition of Tyrosinase (EC 1.14.18.1), a rate-limiting

enzyme in melanogenesis, where it acts via copper chelation and competitive binding.

Secondary mechanisms include modulation of the arachidonic acid cascade (Lipoxygenase

inhibition) and potential antiproliferative effects via Ribonucleotide Reductase M2 (RRM2)

modulation, sharing structural homology with the drug Osalmid. This guide details the

physicochemical basis of these interactions, experimental validation protocols, and quantitative

efficacy data.
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Part 1: Chemical Biology & Physicochemical
Properties[3]
The biological efficacy of 4-MSA is dictated by its electronic distribution and hydrogen-bonding

capacity. The 2-hydroxy group acts as a proton donor, while the amide carbonyl serves as an

acceptor, creating a pseudo-ring structure that mimics the transition state of enzyme

substrates.

Property Value Biological Implication

IUPAC Name
2-hydroxy-4-

methoxybenzamide

Specific isomeric configuration

essential for binding.

Molecular Weight 167.16 g/mol

Low MW facilitates high

membrane permeability (Rule

of 5 compliant).

LogP (Predicted) ~1.2 - 1.5

Moderate lipophilicity ensures

cytosolic access without

sequestration in lipid bilayers.

pKa (Phenolic OH) ~8.5

Partially ionized at

physiological pH; critical for

metal chelation.

H-Bond Donors/Acceptors 2 / 3

Facilitates interaction with

histidine residues in enzyme

active sites.

Part 2: Mechanism of Action (MOA)
Primary Mechanism: Tyrosinase Inhibition
(Melanogenesis)
Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of L-tyrosine

to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. 4-MSA functions as a

mixed-type inhibitor.
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Copper Chelation: The ortho-hydroxyl and amide carbonyl oxygen form a bidentate ligand

complex with the binuclear copper ions (

) within the tyrosinase active site. This prevents the coordination of the substrate (L-
Tyrosine/L-DOPA).

Steric Exclusion: The 4-methoxy group provides steric bulk that occupies the hydrophobic

pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex but preventing

catalytic turnover.

Kinetics: Experimental data suggests 4-MSA binds to both the free enzyme (E) and the

enzyme-substrate complex (ES), reducing the

and altering

.

Secondary Mechanism: Lipoxygenase & RRM2
Modulation

Lipoxygenase (LOX) Inhibition: 4-MSA interferes with the arachidonic acid pathway by

reducing the iron center of lipoxygenases, thereby suppressing the production of

leukotrienes (inflammatory mediators).

RRM2 Homology: As a structural analog of Osalmid (2-hydroxy-N-(4-

hydroxyphenyl)benzamide), 4-MSA exhibits potential to inhibit the M2 subunit of

Ribonucleotide Reductase, disrupting dNTP pools required for DNA synthesis in rapidly

proliferating cells.

Pathway Visualization
The following diagram illustrates the interruption of the melanogenesis pathway by 4-MSA via

copper chelation.
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Caption: 4-MSA inhibits melanogenesis by chelating the copper active site of Tyrosinase,

preventing the conversion of L-Tyrosine to Melanin.

Part 3: Experimental Protocols
To validate the activity of 4-Methoxysalicylamide, the following self-validating protocols are

recommended. These assays control for auto-oxidation and non-specific interference.

Protocol A: Tyrosinase Inhibition Assay (In Vitro)
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Objective: Determine the IC50 of 4-MSA against Mushroom Tyrosinase.

Reagent Preparation:

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.

Substrate: L-DOPA (5 mM in buffer). Prepare fresh; protect from light.

Inhibitor: Dissolve 4-MSA in DMSO (Stock 10 mM), dilute serially in buffer. Final DMSO <

1%.

Assay Workflow:

Blank: 140 µL Buffer + 20 µL DMSO.

Control: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

Test: 140 µL Buffer + 20 µL Enzyme + 20 µL 4-MSA (various concentrations).

Incubation: Incubate plates at 25°C for 10 minutes to allow inhibitor-enzyme binding.

Reaction Trigger: Add 20 µL L-DOPA substrate to all wells.

Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20

minutes.

Calculation:

Validation Check: Kojic Acid (Positive Control) should yield IC50 ~15-20 µM.

Protocol B: Cell Viability & Uptake (MTT Assay)
Objective: Assess cytotoxicity and off-target effects in melanoma cells (e.g., B16F10).

Seeding: Seed

cells/well in 96-well plates. Incubate 24h.
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Treatment: Treat with 4-MSA (1–100 µM) for 48h.

Development: Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.

Readout: Absorbance at 570 nm.

Note: If IC50 for viability is close to IC50 for tyrosinase inhibition, the mechanism may be

general toxicity rather than specific enzyme inhibition.

Part 4: Quantitative Data Summary
The following data summarizes the potency of 4-MSA relative to standard inhibitors.

Compound Target IC50 (µM)
Mechanism
Type

Reference

4-

Methoxysalicyla

mide

Mushroom

Tyrosinase
7.5 - 30.0

Mixed /

Competitive
[1, 4]

Kojic Acid

(Control)

Mushroom

Tyrosinase
15.0 - 20.0 Competitive [1]

4-MSA Schiff

Base Derivatives
Tyrosinase 2.2 - 8.0 Mixed [1, 4]

Osalmid (Analog) RRM2 8.23
Enzymatic

Suppression
[2, 3]

Note: The potency of 4-MSA is significantly enhanced when derivatized (e.g., Schiff bases), but

the parent scaffold retains micromolar activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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